4-Anthracen-2-yl-4-oxo-butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-anthracen-2-yl-4-oxo-butyric acid is an organic compound with the molecular formula C18H14O3 and a molecular weight of 278.31 g/mol . This compound is characterized by the presence of an anthracene moiety attached to a butyric acid backbone, which includes a ketone functional group. It is a rare and unique chemical often used in early discovery research .
Vorbereitungsmethoden
The synthesis of 4-anthracen-2-yl-4-oxo-butyric acid typically involves the reaction of anthracene derivatives with butyric acid derivatives under specific conditions. One common method includes the reaction of 4-anthracen-9-yl-4-oxo-but-2-enoic acid with indole, followed by cyclocondensation with hydrazine hydrate, phenyl hydrazine, semicarbazide, and thiosemicarbazide to yield the desired product . The reaction conditions often involve refluxing in dry benzene for several hours .
Analyse Chemischer Reaktionen
4-anthracen-2-yl-4-oxo-butyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The anthracene moiety can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, and semicarbazide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-anthracen-2-yl-4-oxo-butyric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-anthracen-2-yl-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The anthracene moiety can intercalate with DNA, affecting gene expression and cellular processes. The ketone group can participate in redox reactions, influencing cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
4-anthracen-2-yl-4-oxo-butyric acid can be compared with other similar compounds, such as:
- 4-anthracen-9-yl-4-oxo-butyric acid
- 4-oxo-4-phenanthren-2-yl-butyric acid
- 4-oxo-4-(2-oxocyclohexyl)butyric acid
- 4-oxo-4-phenyl-butyric acid
- 4-(3,4-dimethoxy-phenyl)-4-oxo-butyric acid These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
73693-24-0 |
---|---|
Molekularformel |
C18H14O3 |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
4-anthracen-2-yl-4-oxobutanoic acid |
InChI |
InChI=1S/C18H14O3/c19-17(7-8-18(20)21)15-6-5-14-9-12-3-1-2-4-13(12)10-16(14)11-15/h1-6,9-11H,7-8H2,(H,20,21) |
InChI-Schlüssel |
LZMNAKMECLHEQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.